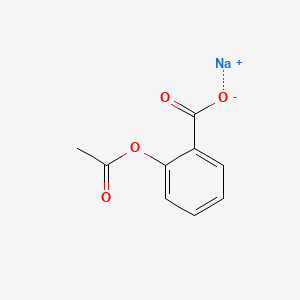

Aspirin sodium

Cat. No. B1260014

Key on ui cas rn:

493-53-8

M. Wt: 203.15 g/mol

InChI Key: DCNFJXWUPHHBKG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04003999

Procedure details

An aqueous solution of sodium acetylsalicylate was prepared using 100.0 g. of aspirin, 34.6 g. of sodium carbonate hydrate and 1,425 ml. water at room temperature (25° C.). After solution of all solids had occurred, 30.0 g. of instant tea was added while stirring at room temperature. To the aqueous solution was added with rapid stirring in less than 30 seconds 280 ml. of 2N H2SO4 and stirring was continued for 15 minutes at room temperature. The pH of the reaction after acidification was 3.3. The aqueous slurry was immediately thereafter spray dired in a Nichols portable spray drier (Minor Type 53) using a Nitro atomizer having a rotational speed of 31,000 r.p.m. The operating temperatures were about 165° C. on the inlet side and less 80° C. on the exhaust side. Weight of the spray dried product was 158.5 g. Analysis of the spray dried product containing the coprecipitate showed it contained 55% aspirin, 0.64% salicylic acid and 2.7% water. Tea content of the spray dried product is approximately 18.8%.

Name

sodium carbonate hydrate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Nitro

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([O:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=1[C:11]([OH:13])=[O:12])=[O:3].O.C(=O)([O-])[O-].[Na+:19].[Na+].OS(O)(=O)=O.C(O)(=O)C1C(=CC=CC=1)O>O>[C:2]([O:4][C:5]1[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=1)[C:11]([O-:13])=[O:12])(=[O:3])[CH3:1].[Na+:19] |f:1.2.3.4,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)OC=1C=CC=CC1C(=O)O

|

Step Two

|

Name

|

sodium carbonate hydrate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.C([O-])([O-])=O.[Na+].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O

|

Step Four

[Compound]

|

Name

|

Nitro

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)OC=1C=CC=CC1C(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=1C(O)=CC=CC1)(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(25° C.)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of instant tea was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the aqueous solution was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with rapid stirring in less than 30 seconds 280 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The pH of the reaction after acidification

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were about 165° C. on the inlet side and less 80° C. on the exhaust side

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Analysis of the spray dried product containing the coprecipitate

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

sodium acetylsalicylate

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC=1C(C(=O)[O-])=CC=CC1.[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |